molecular formula C15H16N2O2 B14961382 4-ethoxy-N-(pyridin-4-ylmethyl)benzamide

4-ethoxy-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B14961382
M. Wt: 256.30 g/mol
InChI Key: LGIWKJBDKKDJOA-UHFFFAOYSA-N
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Description

4-ethoxy-N-(pyridin-4-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to the benzene ring and a pyridin-4-ylmethyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(pyridin-4-ylmethyl)benzamide typically involves the reaction of 4-ethoxybenzoic acid with pyridin-4-ylmethanamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine derivative.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-carboxy-N-(pyridin-4-ylmethyl)benzamide.

    Reduction: Formation of 4-ethoxy-N-(pyridin-4-ylmethyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-ethoxy-N-(pyridin-4-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-ethyl-N-(pyridin-4-ylmethyl)benzamide
  • 4-ethoxy-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide

Uniqueness

4-ethoxy-N-(pyridin-4-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

4-ethoxy-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C15H16N2O2/c1-2-19-14-5-3-13(4-6-14)15(18)17-11-12-7-9-16-10-8-12/h3-10H,2,11H2,1H3,(H,17,18)

InChI Key

LGIWKJBDKKDJOA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2

Origin of Product

United States

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